6-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-4,5-dimethylphenyl}pyridazin-3(2H)-one
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Overview
Description
6-{3-[(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL]-4,5-DIMETHYLPHENYL}-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a dihydropyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL]-4,5-DIMETHYLPHENYL}-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, starting from commercially available precursorsThe final step usually involves the cyclization to form the dihydropyridazinone core under specific reaction conditions such as controlled temperature and pH .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
6-{3-[(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL]-4,5-DIMETHYLPHENYL}-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halides or amines .
Scientific Research Applications
6-{3-[(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL]-4,5-DIMETHYLPHENYL}-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 6-{3-[(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL]-4,5-DIMETHYLPHENYL}-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
4-[(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL]ANILINE: Shares the piperidine and sulfonyl groups but lacks the dihydropyridazinone core.
5-(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL-1-METHYLINDOLE-2,3-DIONE: Contains a similar sulfonyl group but has a different core structure.
(3,3-DIMETHYLPIPERIDIN-1-YL)(6-(3-FLUORO-4-METHYLPHENYL)PYRIDIN-2-YL)METHANONE: Features a piperidine ring and a sulfonyl group but differs in the aromatic core.
Uniqueness
What sets 6-{3-[(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL]-4,5-DIMETHYLPHENYL}-2,3-DIHYDROPYRIDAZIN-3-ONE apart is its unique combination of functional groups and core structure, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H25N3O3S |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
3-[3-(3,5-dimethylpiperidin-1-yl)sulfonyl-4,5-dimethylphenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C19H25N3O3S/c1-12-7-13(2)11-22(10-12)26(24,25)18-9-16(8-14(3)15(18)4)17-5-6-19(23)21-20-17/h5-6,8-9,12-13H,7,10-11H2,1-4H3,(H,21,23) |
InChI Key |
VYIQLLBIHGMIQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C(=CC(=C2)C3=NNC(=O)C=C3)C)C)C |
Origin of Product |
United States |
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